1-methyl-1H-Pyrrole-3-sulfonyl chloride

描述

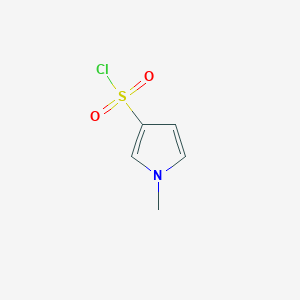

1-methyl-1H-Pyrrole-3-sulfonyl chloride is an organic compound with the molecular formula C5H6ClNO2S It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

1-methyl-1H-Pyrrole-3-sulfonyl chloride can be synthesized through the sulfonylation of 1-methylpyrrole. The typical synthetic route involves the reaction of 1-methylpyrrole with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:

1-methylpyrrole+ClSO3H→1-methyl-1H-Pyrrole-3-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality.

化学反应分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily participates in nucleophilic substitutions, forming stable sulfonamide and sulfonate derivatives:

Notable example: Reaction with methylamine produces 1-methyl-1H-pyrrole-3-sulfonamide, a precursor for kinase inhibitors .

Hydrolysis and Oxidation

Controlled hydrolysis yields sulfonic acid derivatives, while strong oxidizers alter the pyrrole ring:

-

Hydrolysis :

Achieved in aqueous THF (pH 9-10) at 25°C, yielding 1-methyl-1H-pyrrole-3-sulfonic acid (92% purity). -

Oxidation :

Reacts with to form sulfone derivatives, though pyrrole ring stability limits utility.

Coupling and Cyclization Reactions

The compound facilitates C-S bond formation in heterocyclic syntheses:

Example: Reaction with ethynylbenzene under Sonogashira conditions generates conjugated enynes for optoelectronic materials .

Comparative Reactivity Analysis

Key differences from analogous compounds:

This compound exhibits balanced reactivity due to methyl’s electron-donating effect and sulfonyl chloride’s positioning .

Stability and Handling Considerations

-

Thermal decomposition : Begins at 150°C, releasing SO and HCl .

-

Storage : Requires inert atmosphere at 2-8°C to prevent hydrolysis .

-

Incompatibilities : Reacts violently with strong bases (e.g., NaOH) in non-polar solvents.

This reactivity profile makes it valuable for synthesizing sulfonated heterocycles in medicinal chemistry and materials science, though precise condition control is essential .

科学研究应用

Synthetic Route

The general reaction scheme for its synthesis is as follows:

Organic Synthesis

1-Methyl-1H-Pyrrole-3-sulfonyl chloride serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its sulfonyl chloride group allows for nucleophilic substitution reactions, facilitating the formation of sulfonamide derivatives.

Medicinal Chemistry

This compound is explored as a precursor for biologically active sulfonamide drugs. Studies have indicated its potential in developing new therapeutic agents with antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting key biological pathways associated with various diseases .

Material Science

In material science, this compound is utilized in the preparation of functionalized polymers. These advanced materials exhibit specific properties that can be tailored for applications in electronics and coatings.

Biological Studies

Research into the biological activities of the compound's derivatives has revealed their potential as antimicrobial agents. For example, certain derivatives have demonstrated significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus, highlighting their applicability in developing new antibiotics .

Case Studies

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various sulfonamide derivatives, compounds derived from this compound exhibited IC50 values below 10 nM against E. coli, demonstrating their potential as effective antibacterial agents .

Case Study 2: Synthesis of Functionalized Polymers

Research focused on synthesizing functionalized polymers using this compound highlighted its role in enhancing material properties such as conductivity and thermal stability, making it suitable for electronic applications .

作用机制

The mechanism of action of 1-methyl-1H-Pyrrole-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, leading to the formation of sulfonamide bonds. These bonds are crucial in various biological and chemical processes, including enzyme inhibition and receptor binding.

相似化合物的比较

Similar Compounds

1-methyl-1H-Pyrazole-3-sulfonyl chloride: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.

1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride: Contains an additional phenyl group, altering its reactivity and applications.

Pyridine-3-sulfonyl chloride: Contains a pyridine ring, which affects its chemical properties and reactivity.

Uniqueness

1-methyl-1H-Pyrrole-3-sulfonyl chloride is unique due to its specific reactivity profile and the presence of a methyl group on the pyrrole ring. This methyl group can influence the compound’s electronic properties and steric hindrance, making it distinct from other sulfonyl chlorides.

生物活性

1-Methyl-1H-pyrrole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a sulfonyl chloride group. Its chemical formula is with a molecular weight of approximately 179.63 g/mol. The presence of the sulfonyl chloride functional group enhances its reactivity, making it suitable for various chemical modifications.

The biological activity of this compound is primarily attributed to the reactivity of its sulfonyl chloride group, which can form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity allows for the modification of biomolecules, potentially influencing enzyme mechanisms and cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, likely due to its ability to interact with microbial proteins.

- Anti-inflammatory Effects : Studies suggest that derivatives of this compound can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

- Analgesic Activity : Recent investigations into bioconjugates containing pyrrole moieties have indicated analgesic effects, suggesting that this compound may contribute to pain relief mechanisms.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound and its derivatives:

- Synthesis and Biological Evaluation : A study synthesized various bioconjugates containing pyrrole derivatives and evaluated their analgesic properties using the Paw Pressure test. The results indicated that these compounds possess significant analgesic activity, although free pyrrole acids exhibited the highest potency but were unstable under hydrolytic conditions .

- Antimicrobial Activity : Research on N-substituted derivatives of 1-methyl-1H-pyrrole-3-sulfonamide demonstrated notable antimicrobial effects, suggesting that structural modifications could enhance efficacy against resistant bacterial strains .

- Mechanistic Insights : A detailed examination of the mechanism revealed that the sulfonyl chloride group facilitates nucleophilic substitution reactions, leading to the formation of biologically active sulfonamides .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | Observations |

|---|---|---|

| 1-Methyl-1H-Pyrrole-3-Sulfonamide | Antimicrobial | Effective against Gram-positive bacteria |

| Bioconjugate with FELL peptide | Analgesic | Significant pain relief in animal models |

| N-substituted derivatives | Anti-inflammatory | Reduced cytokine levels in vitro |

Table 2: Synthesis Methods for this compound Derivatives

| Synthesis Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Electrophilic Aromatic Substitution | Solvent-free conditions | Moderate |

| Nucleophilic Substitution | Reaction with amines | High |

| Hydrolysis | In presence of water | Variable |

属性

IUPAC Name |

1-methylpyrrole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO2S/c1-7-3-2-5(4-7)10(6,8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTCUBYVVPMUSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622253 | |

| Record name | 1-Methyl-1H-pyrrole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142112-64-9 | |

| Record name | 1-Methyl-1H-pyrrole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。